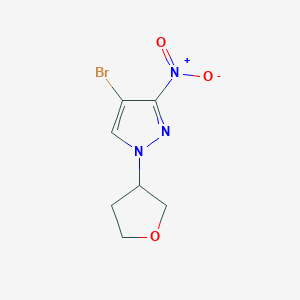
5,6-Dimethyl-3-(3-morpholin-4-ylpyrrolidin-1-yl)pyridazine-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Dimethyl-3-(3-morpholin-4-ylpyrrolidin-1-yl)pyridazine-4-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 5,6-Dimethyl-3-(3-morpholin-4-ylpyrrolidin-1-yl)pyridazine-4-carbonitrile involves the inhibition of specific enzymes. The compound has been found to inhibit the activity of certain kinases, which play a crucial role in various cellular processes. By inhibiting these enzymes, the compound can interfere with the growth and proliferation of cancer cells, making it a potential anti-cancer agent.
Biochemical and physiological effects
This compound has been found to exhibit various biochemical and physiological effects. In addition to its anti-cancer activity, the compound has also been found to exhibit anti-inflammatory and anti-oxidant properties. These properties make it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5,6-Dimethyl-3-(3-morpholin-4-ylpyrrolidin-1-yl)pyridazine-4-carbonitrile for lab experiments is its potent inhibitory activity against specific enzymes. This property makes it a valuable tool for studying the role of these enzymes in various cellular processes. However, one of the limitations of the compound is its low solubility in water, which can make it difficult to use in certain experimental setups.
Zukünftige Richtungen
There are several future directions for the research on 5,6-Dimethyl-3-(3-morpholin-4-ylpyrrolidin-1-yl)pyridazine-4-carbonitrile. One of the most promising directions is the development of new drugs based on this compound. The potent inhibitory activity of the compound against specific enzymes makes it a valuable candidate for the development of new anti-cancer and anti-inflammatory drugs. Additionally, further research is needed to explore the potential applications of the compound in other scientific research fields, such as neuroscience and immunology.
Synthesemethoden
The synthesis of 5,6-Dimethyl-3-(3-morpholin-4-ylpyrrolidin-1-yl)pyridazine-4-carbonitrile involves a series of chemical reactions. The starting material is 3-morpholin-4-ylpyrrolidine, which is reacted with 5,6-dimethylpyridazine-3-carbonitrile in the presence of a base such as potassium carbonate. The resulting product is then purified through recrystallization to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
5,6-Dimethyl-3-(3-morpholin-4-ylpyrrolidin-1-yl)pyridazine-4-carbonitrile has shown potential applications in various scientific research fields. One of the most significant applications is in the development of new drugs. The compound has been found to exhibit potent inhibitory activity against certain enzymes, making it a promising candidate for the treatment of various diseases.
Eigenschaften
IUPAC Name |
5,6-dimethyl-3-(3-morpholin-4-ylpyrrolidin-1-yl)pyridazine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O/c1-11-12(2)17-18-15(14(11)9-16)20-4-3-13(10-20)19-5-7-21-8-6-19/h13H,3-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMUKRFWKQAXFCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NC(=C1C#N)N2CCC(C2)N3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[3-Fluoro-4-(oxolan-3-yloxy)phenyl]ethanone](/img/structure/B7570417.png)
![3-[[[2-(Cyclohexen-1-yl)acetyl]amino]methyl]benzoic acid](/img/structure/B7570424.png)
![3-[1-[2-(Cyclohexen-1-yl)acetyl]piperidin-2-yl]propanoic acid](/img/structure/B7570433.png)
![2-[4-[[2-(Cyclohexen-1-yl)acetyl]amino]pyrazol-1-yl]acetic acid](/img/structure/B7570437.png)
![2-[2-[[2-(Cyclohexen-1-yl)acetyl]amino]phenyl]acetic acid](/img/structure/B7570440.png)

![1-[2-(Cyclohexen-1-yl)acetyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B7570464.png)
![2-[[[2-(Cyclohexen-1-yl)acetyl]amino]methyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B7570471.png)
![4-Methyl-2-[[(1-methyl-6-oxo-4,5-dihydropyridazine-3-carbonyl)amino]methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B7570479.png)


![4-[[4-(1-Aminoethyl)piperidin-1-yl]methyl]benzonitrile](/img/structure/B7570511.png)
![1-[1-(3-Chloropyridin-2-yl)piperidin-4-yl]ethanamine](/img/structure/B7570515.png)

